

Application Note: Analysis of Apoptosis Induction by JPS036 Using Flow Cytometry

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Compound of Interest		
Compound Name:	JPS036	
Cat. No.:	B12398930	Get Quote

Introduction

JPS036 is a potent proteolysis-targeting chimera (PROTAC) that selectively degrades Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2] The degradation of these HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells, making **JPS036** a promising candidate for therapeutic development.[2][3][4] This application note provides a detailed protocol for the analysis of apoptosis induced by **JPS036** treatment in a cellular context using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in a large number of cells.[5][6][7] The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[6] During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[8][11] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. [10] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[8][9]

Data Presentation

The following table provides a template for summarizing quantitative data obtained from a flow cytometry experiment analyzing the effects of **JPS036** on apoptosis.



Treatment Group	Concentration (nM)	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necr otic Cells (%) (Annexin V+ / PI+)
Vehicle Control	0	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
JPS036	100	80.1 ± 3.5	12.3 ± 1.5	7.6 ± 1.1
JPS036	500	65.7 ± 4.2	25.8 ± 2.3	8.5 ± 1.3
JPS036	1000	40.3 ± 5.1	45.1 ± 3.8	14.6 ± 2.0
Staurosporine (Positive Control)	1000	15.4 ± 2.8	60.2 ± 4.5	24.4 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents:

- Cell line of interest (e.g., HCT116)[3][4]
- Complete cell culture medium
- JPS036 (Tocris Bioscience, MedChemExpress)[1][2]
- Vehicle control (e.g., DMSO)
- Apoptosis inducer (positive control, e.g., Staurosporine)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)



· Flow cytometer

Protocol for Induction of Apoptosis:

- Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
- Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of JPS036, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).
- Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Annexin V/PI Staining and Flow Cytometry:

- Cell Harvesting:
 - Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
 Combine the detached cells with the collected medium.
 - Suspension cells: Gently collect the cells by centrifugation.
- Washing: Wash the collected cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
- Staining:
 - \circ Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
 - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
 - Gently vortex the tubes.



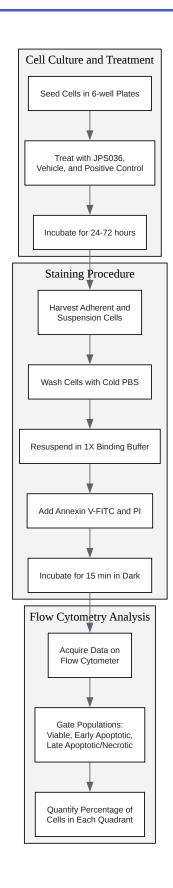
- Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[6]
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[6]

Flow Cytometry Analysis:

- Acquire data for at least 10,000 events per sample.
- Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
- Create a dot plot of FITC (Annexin V) versus PI.
- Gate the populations to distinguish between:
 - Viable cells (Annexin V- / PI-) in the lower-left quadrant.
 - Early apoptotic cells (Annexin V+ / PI-) in the lower-right quadrant.
 - Late apoptotic/necrotic cells (Annexin V+ / PI+) in the upper-right quadrant.
 - Necrotic cells (Annexin V- / PI+) in the upper-left quadrant.

Mandatory Visualizations

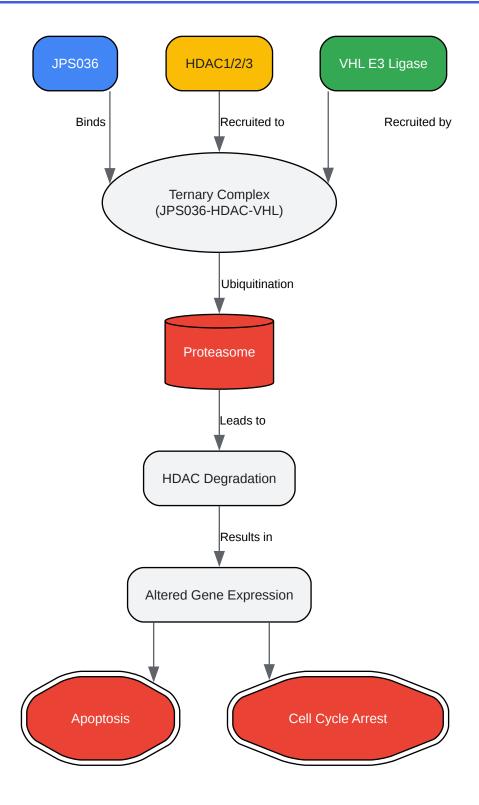




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Caption: Experimental workflow for flow cytometry analysis of apoptosis.





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